2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene is a chemical compound with the molecular formula C9H12BrClS and a molecular weight of 267.61 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene typically involves the bromination and chlorination of thiophene derivatives. One common method includes the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism, followed by deprotonation and [2,3] sigmatropic rearrangement .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for producing thiophene derivatives . These methods involve the use of sulfurizing agents and various carbonyl compounds under controlled conditions to yield the desired thiophene derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: Palladium-catalyzed Suzuki cross-coupling reactions are used to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorothiophene: Another halogen-substituted thiophene with similar reactivity.
2-Bromo-4,5-dimethylphenyl N-(4-chloro-2-methylphenyl)carbamate: A compound with a similar bromine and chlorine substitution pattern.
Uniqueness
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C9H12BrClS |
---|---|
Molecular Weight |
267.61 g/mol |
IUPAC Name |
2-bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12BrClS/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4H,5-6H2,1-2H3 |
InChI Key |
IUYPFNHTYVQMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(S1)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.